molecular formula C12H17ClO2 B2457886 (3-Chloro-4,4-dimethoxybutyl)benzene CAS No. 2095410-00-5

(3-Chloro-4,4-dimethoxybutyl)benzene

Cat. No.: B2457886
CAS No.: 2095410-00-5
M. Wt: 228.72
InChI Key: SPUGGFKYDKGUBJ-UHFFFAOYSA-N
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Description

(3-Chloro-4,4-dimethoxybutyl)benzene is an organic compound with the molecular formula C12H17ClO2. It is a derivative of benzene, where the benzene ring is substituted with a 3-chloro-4,4-dimethoxybutyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4,4-dimethoxybutyl)benzene typically involves the Friedel-Crafts alkylation reaction. In this process, benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous conditions and a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction optimization techniques can further enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-4,4-dimethoxybutyl)benzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Nucleophiles like OH-, NH2-, polar solvents, and controlled temperatures.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Corresponding substituted benzene derivatives.

Scientific Research Applications

(3-Chloro-4,4-dimethoxybutyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-4,4-dimethoxybutyl)benzene involves its interaction with specific molecular targets and pathways. The chlorine atom and methoxy groups on the butyl chain can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to changes in cellular processes, enzyme activity, or receptor binding, contributing to its overall effects .

Comparison with Similar Compounds

  • (3-Chloro-4-methoxybutyl)benzene
  • (3-Bromo-4,4-dimethoxybutyl)benzene
  • (3-Chloro-4,4-dimethoxypropyl)benzene

Comparison: (3-Chloro-4,4-dimethoxybutyl)benzene is unique due to the presence of both chlorine and methoxy groups on the butyl chain. This combination of substituents can significantly influence its chemical reactivity and physical properties compared to similar compounds. For instance, the presence of the chlorine atom can enhance its electrophilic character, making it more reactive in substitution reactions. The methoxy groups can also affect its solubility and interaction with other molecules .

Properties

IUPAC Name

(3-chloro-4,4-dimethoxybutyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO2/c1-14-12(15-2)11(13)9-8-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUGGFKYDKGUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(CCC1=CC=CC=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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